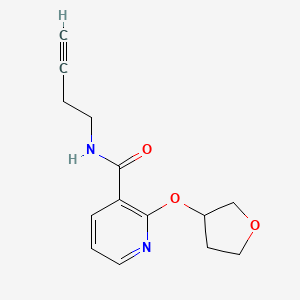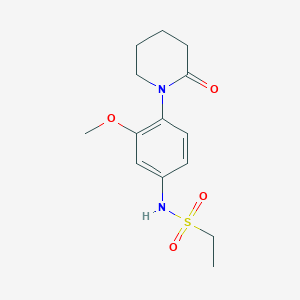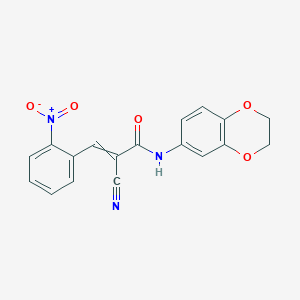![molecular formula C18H17N5O3S B2492345 N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide CAS No. 2034485-78-2](/img/structure/B2492345.png)
N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of chemicals that have been synthesized and analyzed for their unique structural features and potential applications in various fields, including medicinal chemistry and material science. Although the specific compound does not directly appear in the literature, related compounds provide insight into the potential methodologies for its synthesis, molecular structure, and properties.
Synthesis Analysis
Synthesis of structurally related compounds involves several key steps, including Friedlander synthesis, which is a common approach for constructing quinoxaline derivatives and their analogs. For example, the preparation of substituted indeno[1,2-b]quinoline-6-carboxamides and [1]benzothieno[3,2-b]quinoline-4-carboxamides through new Friedlander synthesis has been reported, demonstrating methodologies that could be adapted for synthesizing the compound (Chen et al., 2000).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives, including their stereochemistry and conformational aspects, plays a crucial role in their chemical reactivity and potential biological activity. Studies on related compounds, such as the synthesis and structural elucidation of N-(thiazol-2-yl)benzamides of quinoxaline, provide valuable insights into molecular structure considerations (Bonakolluru et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving quinoxaline derivatives can lead to the formation of various structurally diverse compounds. For instance, the synthesis of derivatives through reactions with different reagents has been explored, demonstrating the compound's reactivity and potential for generating a wide range of chemical entities (Ammar et al., 2000).
Applications De Recherche Scientifique
Synthesis and Characterization
- N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)quinoxaline-6-carboxamide falls under a class of compounds involving complex syntheses and characterizations. For instance, Bänziger et al. (2000) detailed a practical and large-scale synthesis process for similar compounds, emphasizing their role as intermediates in pharmaceutical applications (Bänziger et al., 2000).
Biological and Pharmacological Activities
- Compounds similar to the specified chemical have been studied for their biological and pharmacological activities. For example, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and evaluated them for cytotoxic activity against various cancer cell lines (Deady et al., 2003).
Antimicrobial Properties
- Özyanik et al. (2012) conducted a study on quinoline derivatives, which are structurally related, to evaluate their antimicrobial activity. Their findings revealed that some of these compounds exhibited significant activity against various microorganisms (Özyanik et al., 2012).
Potential in Drug Discovery
- Ahadi et al. (2020) explored ciprofloxacin-derived thiadiazoles, closely related to the specified compound, as novel anticancer agents. Their research demonstrated significant activity against several cancer cell lines, indicating the potential of these compounds in drug discovery (Ahadi et al., 2020).
Synthesis Techniques
- The compound is associated with sophisticated synthesis techniques. For example, Mishra et al. (2019) described a catalyst-free green synthesis of quinoxaline and related derivatives, which underscores the advancement in synthesis methods for such compounds (Mishra et al., 2019).
Application in Cancer Research
- Research by Chen et al. (2000) on substituted quinoxaline derivatives revealed their potential in cancer research. These compounds showed considerable cytotoxic potency against cell lines, hinting at their possible application in cancer therapeutics (Chen et al., 2000).
Multi-Functional Activities
- Another aspect of these compounds is their multi-functional activities. For instance, Shen et al. (2019) discovered and evaluated novel quinoxaline derivatives for their anti-inflammatory properties, demonstrating the versatile nature of these compounds (Shen et al., 2019).
Chemoresistance Overcoming
- A study by Mudududdla et al. (2015) on thiophene-2-carboxamide derivatives, related to the specified compound, showed their ability to overcome cancer chemoresistance. This research highlights the potential of these compounds in improving cancer treatment efficacy (Mudududdla et al., 2015).
Propriétés
IUPAC Name |
N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)quinoxaline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-8-16-17(23(3)27(25,26)22(16)2)10-14(11)21-18(24)12-4-5-13-15(9-12)20-7-6-19-13/h4-10H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZQSRJWMZEKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC4=NC=CN=C4C=C3)N(S(=O)(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-(6-propan-2-yloxypyridin-3-yl)methanone](/img/structure/B2492270.png)

![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B2492273.png)

![5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B2492275.png)

![3-(4-Ethylphenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2492277.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)
![methyl 2-[[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate](/img/structure/B2492285.png)